molecular formula C10H9N3O3 B3318240 Ethyl 3-amino-5-cyano-2-formylisonicotinate CAS No. 99185-85-0

Ethyl 3-amino-5-cyano-2-formylisonicotinate

Cat. No.: B3318240
CAS No.: 99185-85-0
M. Wt: 219.2 g/mol
InChI Key: UEFOQFQCIBOJDR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-cyano-2-formylisonicotinate (CAS: 99185-85-0) is a synthetic heterocyclic compound with the molecular formula C₁₀H₉N₃O₃ and a molecular weight of 219.20 g/mol. It features a pyridine backbone substituted with amino (–NH₂), cyano (–CN), formyl (–CHO), and ethyl ester (–COOEt) groups. This compound is primarily utilized as a biochemical reagent in pharmaceutical and organic synthesis research, serving as a precursor for developing pharmacologically active molecules .

Properties

IUPAC Name

ethyl 3-amino-5-cyano-2-formylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)8-6(3-11)4-13-7(5-14)9(8)12/h4-5H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFOQFQCIBOJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1C#N)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-cyano-2-formylisonicotinate typically involves multi-step organic reactions. One common method includes the reaction of ethyl isonicotinate with appropriate reagents to introduce the amino, cyano, and formyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-cyano-2-formylisonicotinate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Various nucleophiles, such as alkyl halides, can be used under basic conditions.

Major Products Formed

    Oxidation: Ethyl 3-amino-5-cyano-2-carboxyisonicotinate.

    Reduction: Ethyl 3-amino-5-aminomethyl-2-formylisonicotinate.

    Substitution: Ethyl 3-alkylamino-5-cyano-2-formylisonicotinate.

Scientific Research Applications

Ethyl 3-amino-5-cyano-2-formylisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-cyano-2-formylisonicotinate is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors, through its functional groups. The amino group can form hydrogen bonds, the cyano group can participate in nucleophilic addition reactions, and the formyl group can undergo nucleophilic attack, making it a versatile compound in biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 3-amino-5-cyano-2-formylisonicotinate belongs to the isonicotinate ester family. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 99185-85-0 C₁₀H₉N₃O₃ 219.20 –NH₂, –CN, –CHO, –COOEt Biochemical reagent, pharmaceutical intermediate
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate 259150-97-5 C₁₀H₈N₂O₃ 204.18 Phenyl, 1,2,4-oxadiazole ring, –COOMe Synthetic intermediate for heterocyclic chemistry

Key Differences :

  • Substituents: The target compound features a pyridine core with amino, cyano, and formyl groups, whereas Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate contains a phenyl-substituted oxadiazole ring.
  • In contrast, the oxadiazole ring in the methyl derivative is more rigid, favoring applications in materials science .

Commercial and Research Relevance

  • Synthetic Utility: this compound is marketed as a high-purity reagent (≥95%) for specialized research, reflecting its niche role compared to bulkier intermediates like Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate .
  • Thermodynamic Stability: The formyl and cyano groups may reduce the compound’s thermal stability compared to simpler esters, necessitating controlled storage conditions .

Biological Activity

Ethyl 3-amino-5-cyano-2-formylisonicotinate (EAC) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of EAC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

EAC is characterized by its unique structure, which includes an isonicotinic acid derivative with an amino group and a cyano group. The presence of these functional groups contributes to its biological activity.

The biological activity of EAC can be attributed to several mechanisms:

  • Enzyme Inhibition : EAC may inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
  • Antioxidant Activity : Preliminary studies suggest that EAC exhibits antioxidant properties, which can protect cells from oxidative stress.
  • Apoptosis Induction : Research indicates that EAC may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Effects

Recent studies have highlighted the anticancer potential of EAC. For instance, a study evaluated its effects against Ehrlich ascites carcinoma (EAC) cells in vivo:

  • Study Findings :
    • EAC treatment resulted in a significant reduction in tumor volume and cell count.
    • Histopathological examinations revealed improved liver and kidney tissue health without adverse effects.
    • The compound elevated caspase-3 expression, indicating enhanced apoptotic activity against cancer cells .

Antioxidant Properties

EAC has been shown to possess antioxidant properties that contribute to its protective effects against cellular damage:

  • Mechanism : By scavenging free radicals, EAC helps mitigate oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Research Findings

Several studies have been conducted to assess the biological activity of EAC. Key findings include:

StudyFocusResults
Study 1Anticancer activitySignificant reduction in EAC cell volume; enhanced apoptosis via caspase-3 expression
Study 2Antioxidant effectsDemonstrated ability to scavenge free radicals and reduce oxidative stress
Study 3Enzyme inhibitionPotential inhibition of key metabolic enzymes, suggesting therapeutic applications

Case Studies

  • In Vivo Evaluation :
    • A study involving female mice showed that treatment with EAC led to notable anticancer effects against EAC cells. The compound's ability to induce apoptosis was confirmed through increased levels of caspase-3.
  • Mechanistic Studies :
    • Docking studies indicated favorable interactions between EAC and various molecular targets involved in cancer progression and metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-5-cyano-2-formylisonicotinate
Reactant of Route 2
Ethyl 3-amino-5-cyano-2-formylisonicotinate

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